molecular formula C16H15NO4S B2737560 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1259231-55-4

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

Cat. No.: B2737560
CAS No.: 1259231-55-4
M. Wt: 317.36
InChI Key: KWAGWJTWVHBWAE-UHFFFAOYSA-N
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Description

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.36. The purity is usually 95%.
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Biological Activity

5-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is an organic compound belonging to the sulfanilide family, characterized by its unique structure that includes a benzoic acid moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, which may have implications in pharmaceutical research and development.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO4SC_{15}H_{15}NO_4S, with a molecular weight of approximately 321.36 g/mol. The compound features a methyl group at the 5-position and an ethenyl linkage to a phenyl group, contributing to its reactivity and biological properties.

Research indicates that this compound primarily acts as an inhibitor of methionine aminopeptidase 2 (MetAP2) . This enzyme is crucial for the cotranslational removal of N-terminal methionine from nascent proteins, influencing protein maturation and turnover. Inhibition of MetAP2 can disrupt various cellular processes, making this compound a candidate for therapeutic applications in diseases related to protein misfolding and cancer.

Enzyme Inhibition

The compound's ability to inhibit MetAP2 has been demonstrated in various studies. For instance, it has been shown to effectively reduce the activity of this enzyme in vitro, leading to altered protein processing pathways.

Anticancer Potential

Given its role in protein processing, there is ongoing investigation into the potential use of this compound as an anticancer agent . Research has suggested that targeting MetAP2 can induce apoptosis in cancer cells, providing a pathway for therapeutic intervention.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar sulfanilide derivatives. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
4-Fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid1111561-86-4Contains a fluorine atom that may enhance biological activity and solubility.
2-Fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid1281693-31-9Features a fluorine atom at a different position affecting its electronic properties.
2-[Methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide878265-58-8Incorporates additional thiazole moiety enhancing its potential pharmacological profile.

This comparison highlights how structural variations can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition Studies : A study demonstrated that this compound significantly inhibited MetAP2 activity in vitro, leading to decreased protein maturation rates (source: DrugBank) .
  • Antitumor Activity : Preliminary investigations into the anticancer properties revealed that treatment with this compound resulted in reduced viability of cancer cell lines, suggesting its potential as an anticancer agent (source: PubMed) .
  • Protein Interaction Profiles : Interaction studies indicated that this compound modulates various proteins involved in cellular signaling pathways, which may contribute to its observed biological effects (source: Smolecule) .

Properties

IUPAC Name

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-7-8-15(14(11-12)16(18)19)17-22(20,21)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAGWJTWVHBWAE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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